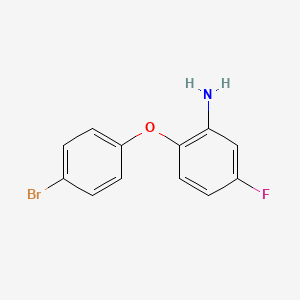

2-(4-Bromophenoxy)-5-fluoroaniline

Description

Contextualization within Halogenated Phenoxy Aniline (B41778) Chemistry

Halogenated phenoxy anilines are a class of organic compounds characterized by a phenoxy group and at least one halogen atom attached to an aniline core. The presence and position of these functional groups significantly influence the molecule's electronic properties, reactivity, and potential applications. researchgate.netpubcompare.ai The carbon-halogen bond is a key feature, and its activation is a critical step in many synthetic transformations. researchgate.net The strategic placement of halogens can also be used to protect or direct the orientation of subsequent chemical reactions. researchgate.net

Within this class, 2-(4-Bromophenoxy)-5-fluoroaniline is distinguished by the specific arrangement of a bromine atom on the phenoxy ring and a fluorine atom on the aniline ring. This particular combination of halogens and their positions on the aromatic rings create a unique electronic environment that makes the compound a valuable intermediate in the synthesis of more complex molecules.

Significance as a Building Block in Organic Synthesis

This multifunctionality allows for the construction of a wide array of more complex molecules, making it a valuable precursor in the development of new materials and potentially bioactive compounds. The ability to selectively functionalize different parts of the molecule provides chemists with a powerful tool for molecular design and engineering. pubcompare.ai

Overview of Fundamental Chemical Research Domains

The unique structural features of this compound have led to its use in several areas of fundamental chemical research. It serves as a key intermediate in the synthesis of various heterocyclic compounds and is instrumental in the development of novel materials with specific electronic or optical properties.

Furthermore, this compound is a valuable tool in medicinal chemistry for the synthesis of new pharmaceutical candidates. nbinno.comresearchgate.net The presence of the bromo and fluoro substituents allows for the exploration of structure-activity relationships, where the biological effects of a molecule are correlated with its chemical structure. The synthesis of derivatives of this compound is crucial for creating libraries of compounds that can be screened for potential therapeutic applications. nbinno.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H9BrFNO |

| Molecular Weight | 282.11 g/mol |

| Appearance | Solid |

| CAS Number | 1259231-31-0 |

Synthetic Approaches

The synthesis of this compound and related halogenated phenoxy anilines often involves well-established organic reactions. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of an appropriate bromophenol with a fluoroaniline (B8554772) in the presence of a copper catalyst. wikipedia.orgmdpi.com While effective, traditional Ullmann reactions often require high temperatures. wikipedia.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.govyoutube.com This reaction typically offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. organic-chemistry.org The synthesis of this compound via this method would likely involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOHPKDYQOHABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenoxy 5 Fluoroaniline and Analogous Structures

Approaches to Aryl Ether Formation

The central structural feature of 2-(4-Bromophenoxy)-5-fluoroaniline is the phenoxy linkage. The formation of this aryl ether bond is a critical step in its synthesis. Several methods are available for this purpose, with condensation reactions being a primary approach.

Condensation Reactions for Phenoxy Linkage Construction

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers. thieme-connect.comwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, this could involve the reaction of a suitably substituted fluoroaniline (B8554772) derivative with a bromophenol, or a bromo-fluoro-nitrobenzene with a phenol, followed by reduction of the nitro group. Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), and temperatures exceeding 210°C with stoichiometric amounts of copper. wikipedia.org

Modern variations of the Ullmann ether synthesis have focused on developing milder reaction conditions through the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.orgmdpi.com These improved methods can proceed at lower temperatures and with catalytic amounts of copper. For instance, the use of CuI with ligands like N,N-dimethylglycine has been shown to facilitate diaryl ether synthesis at 90°C. organic-chemistry.org The choice of base and solvent also plays a crucial role, with combinations like K₂CO₃ in non-polar solvents such as toluene (B28343) or xylene being effective in certain systems. arkat-usa.org

The Buchwald-Hartwig amination, primarily known for C-N bond formation, has also been adapted for the synthesis of diaryl ethers. thieme-connect.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers an alternative to the copper-catalyzed Ullmann reaction and often proceeds under milder conditions. thieme-connect.comorganic-chemistry.org The reaction couples aryl halides or triflates with phenols, and significant progress has been made in developing highly efficient catalyst systems that allow for the coupling of even electron-deficient aryl halides. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) can also be employed for diaryl ether synthesis, particularly when one of the aryl rings is activated by strong electron-withdrawing groups. thieme-connect.comresearchgate.net In the context of this compound synthesis, a precursor like 1-bromo-4-fluoro-2-nitrobenzene (B1271562) could potentially react with a phenoxide under SNAr conditions, where the nitro group activates the ring towards nucleophilic attack.

Table 1: Comparison of Aryl Ether Synthesis Methods

| Method | Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | High temperature (>200°C), polar solvents | Inexpensive catalyst | Harsh conditions, often requires stoichiometric copper |

| Modern Ullmann | Cu(I) salts with ligands | Lower temperature (90-140°C), various solvents | Milder conditions, catalytic copper | Ligand cost, substrate dependent |

| Buchwald-Hartwig | Palladium (Pd) | Mild temperature, various bases | High efficiency, broad substrate scope | Catalyst cost, air-sensitive catalysts |

| SNAr | Base-mediated | Varies, often requires activated arenes | Transition-metal-free | Limited to electron-deficient arenes |

Strategies for Aromatic Amine Synthesis

The aniline (B41778) moiety is another key functional group in the target molecule. Its introduction is typically achieved through the reduction of a nitro group precursor or by direct functionalization of an aromatic ring.

Reduction of Nitro Precursors

The most common and reliable method for the synthesis of anilines is the reduction of the corresponding nitroarenes. organic-chemistry.orgrsc.org This transformation is highly efficient and compatible with a wide range of functional groups. For the synthesis of this compound, a likely precursor would be 2-(4-bromophenoxy)-5-fluoronitrobenzene.

A variety of reducing agents can be employed for this purpose. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). tandfonline.comyoutube.com For example, 2-bromo-5-fluoronitrobenzene can be reduced to 2-bromo-5-fluoroaniline (B94856) using iron powder in a mixture of acetic acid and ethanol. chemicalbook.com Another approach involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. rsc.orggoogle.com A patented method describes the hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel in methanol (B129727) to produce 2-bromo-5-fluoroaniline in high yield. google.com

More recent methods have focused on developing milder and more selective reducing systems. A system comprising ferric chloride, zinc, dimethylformamide, and water has been reported for the rapid and inexpensive reduction of nitroarenes to anilines. tandfonline.comtandfonline.com

Direct Amine Functionalization of Halogenated Arenes

Direct amination of aryl halides, particularly those activated by electron-withdrawing groups, can be a viable route to anilines. However, the direct amination of fluoroarenes presents a unique set of challenges and opportunities. While the C-F bond is strong, methods for its activation and substitution are being developed. Transition-metal-free amination of fluoroarenes catalyzed by fluoride (B91410) ions has been reported for electron-deficient substrates. acs.org Silver-catalyzed intermolecular amination of fluoroarenes has also been developed, proceeding via C-F bond cleavage. rsc.org

Photocatalysis has emerged as a powerful tool for the amination of fluoroarenes, including those that are not electron-deficient. chemrxiv.org These methods often proceed under mild conditions and offer a high degree of functional group tolerance. While not explicitly documented for the direct synthesis of this compound, these developing technologies could provide future synthetic routes.

Carbon-Halogen Bond Transformations

The bromine atom on the phenoxy ring of this compound provides a handle for further functionalization through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The bromo-substituent in this compound or its precursors can be readily utilized in Suzuki-Miyaura couplings to introduce a wide variety of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups. rsc.orgunimib.itmdpi.com This allows for the synthesis of a diverse library of analogs. The reaction is known for its mild conditions and tolerance of a broad range of functional groups, including the aniline moiety, which can often be used without a protecting group. nih.gov Research has shown that even unprotected ortho-bromoanilines can undergo efficient Suzuki-Miyaura coupling. nih.govrsc.org

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction. Palladium catalysts like Pd(PPh₃)₄ are commonly used, often in combination with bases such as K₃PO₄ in solvents like 1,4-dioxane. mdpi.com

Table 2: Key Reagents in the Synthesis and Derivatization of this compound

| Reagent Type | Specific Example | Application |

|---|---|---|

| Aryl Halide | 1-Bromo-4-fluoro-2-nitrobenzene | Precursor for ether formation and aniline synthesis |

| Phenol | 4-Bromophenol | Coupling partner in diaryl ether synthesis |

| Catalyst | Copper(I) Iodide (CuI) | Ullmann condensation |

| Catalyst | Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Suzuki-Miyaura coupling |

| Reducing Agent | Iron (Fe) powder | Reduction of nitro group to aniline |

| Reducing Agent | Raney Nickel | Catalytic hydrogenation of nitro group |

| Boronic Acid | Phenylboronic acid | Coupling partner in Suzuki-Miyaura reaction |

Buchwald-Hartwig Amination Methodologies with Related Halogenated Anilines

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing aryl amines from aryl halides and amines. wikipedia.org While traditionally used for C-N bond formation, its principles are foundational to the related C-O bond-forming reactions necessary for synthesizing diaryl ethers.

The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by ligand exchange with an amine (or alcohol in the case of ether synthesis), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. youtube.com The efficiency and scope of the Buchwald-Hartwig reaction have been significantly enhanced by the development of specialized ligands.

Key Developments in Ligand Technology:

Bulky, Electron-Rich Phosphine (B1218219) Ligands: Ligands such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com Their steric bulk and electron-donating properties enhance the rates of oxidative addition and reductive elimination. youtube.com

Bidentate Phosphine Ligands: The use of bidentate ligands like BINAP and DPPF was an early breakthrough, allowing for the reliable coupling of primary amines and the use of aryl iodides and triflates. wikipedia.org These ligands are believed to prevent the formation of inactive palladium dimers. wikipedia.org

POP-type and Biaryl Phosphane Ligands: Ligands like DPEphos and Xantphos have proven to be highly competent for the coupling of anilines with aryl bromides, often exhibiting activity that matches or exceeds earlier generation ligands. researchgate.netrug.nl More recent developments have introduced a variety of biaryl phosphane ligands like RuPhos and BrettPhos, which have expanded the scope to include challenging substrates like aryl chlorides and mesylates. rug.nl

Table 1: Representative Ligands for Buchwald-Hartwig Amination and Their Applications

| Ligand | Substrate Scope | Key Advantages |

| BINAP, DPPF | Aryl iodides and triflates with primary amines | First reliable extension to primary amines. wikipedia.org |

| DPEphos, Xantphos | Anilines with aryl bromides; various N-nucleophiles | High activity, broad substrate scope. researchgate.netrug.nl |

| XPhos, SPhos | General use, highly efficient | Stabilizes catalyst, enhances reaction rates. youtube.com |

| BrettPhos | Aryl mesylates, selective monoarylation of primary amines | Expanded scope to less reactive electrophiles. rug.nl |

| RuPhos | Secondary amines with aryl chlorides | Superior for coupling secondary amines. rug.nl |

Chan-Lam Coupling Reactions with Related Halogenated Anilines

The Chan-Lam coupling reaction offers a valuable alternative for the formation of aryl carbon-heteroatom bonds, including the C-O bonds found in diaryl ethers. organic-chemistry.org This copper-catalyzed reaction typically couples boronic acids, stannanes, or siloxanes with N-H or O-H containing compounds. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature in the presence of air, making it a more operationally simple method compared to the palladium-catalyzed Buchwald-Hartwig reaction. organic-chemistry.org

The reaction can be performed with either a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297). organic-chemistry.org When used catalytically, reoxidation of the copper catalyst is often facilitated by atmospheric oxygen. organic-chemistry.org The mechanism is believed to proceed through a copper(III) intermediate, from which reductive elimination occurs to form the final product. organic-chemistry.org

Recent research has focused on developing ligand- and base-free conditions for the Chan-Lam coupling. For instance, copper(II) acetate has been shown to effectively catalyze the coupling of arylboronic acids with anilines and aliphatic amines in the presence of an additive like myristic acid. organic-chemistry.org

Table 2: Comparison of Buchwald-Hartwig and Chan-Lam Coupling for Diaryl Ether/Amine Synthesis

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

| Catalyst | Palladium wikipedia.org | Copper organic-chemistry.org |

| Aryl Source | Aryl halides, triflates wikipedia.org | Arylboronic acids, stannanes, siloxanes organic-chemistry.org |

| Reaction Conditions | Often requires inert atmosphere, elevated temperatures | Can be run in air, often at room temperature organic-chemistry.org |

| Key Advantage | Broad substrate scope, high efficiency wikipedia.org | Milder conditions, operational simplicity organic-chemistry.org |

Regioselective Functionalization Techniques in Substituted Anilines

The regioselective functionalization of anilines is a critical aspect of synthesizing complex molecules like this compound. acs.org Directing the substitution to a specific position on the aniline ring is often challenging due to the activating nature of the amino group, which can lead to multiple products. acs.orgacs.org

Recent advancements have focused on developing methods for the direct and regioselective functionalization of aniline C-H bonds, bypassing the need for traditional protection-deprotection strategies. acs.orgresearchgate.net These methods often employ transition metal catalysis or catalyst-free conditions to achieve high chemo- and regioselectivity. researchgate.net

One novel approach involves the Brønsted acid-catalyzed ortho-selective amination of C-H bonds. acs.org This method utilizes an in situ generated quinone imine ketal as an aryl electrophilic surrogate, enabling the construction of various ortho-substituted anilines without the need for a directing group. acs.org Other strategies have utilized directing groups, such as a 5-nitropyrimidine (B80762) group, which can be easily installed and removed, to guide palladium-catalyzed ortho-C-H acetoxylation. researchgate.net The choice of solvent can also play a crucial role in controlling the product distribution in some regioselective C-H functionalization reactions of anilines. researchgate.net

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions and improving yields. nih.govsemanticscholar.orgmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. arkat-usa.org This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. semanticscholar.org

In the context of diaryl ether synthesis, microwave irradiation has been successfully applied to facilitate catalyst-free SNAr-based coupling of phenols with electron-deficient aryl halides, yielding diaryl ethers in very good yields within minutes. organic-chemistry.org Microwave-assisted multicomponent reactions have also been developed for the efficient synthesis of various heterocyclic compounds, highlighting the broad applicability of this technology. nih.govnih.gov The advantages of MAOS include not only shorter reaction times and higher yields but also often lead to cleaner reactions with easier product purification. nih.govarkat-usa.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | 5-8 hours arkat-usa.org | Moderate | Often requires purification by column chromatography. |

| Microwave Irradiation | 3-5 minutes arkat-usa.org | Good to Excellent arkat-usa.org | Reduced byproducts, easier work-up. arkat-usa.org |

Comparative Analysis of Synthetic Routes and Efficiencies

The synthesis of this compound can be approached through several routes, each with its own advantages and disadvantages. A common strategy involves the reduction of a nitro precursor, such as 2-bromo-5-fluoronitrobenzene. chemicalbook.com This reduction can be achieved using various reagents, including iron powder in acetic acid/ethanol or through catalytic hydrogenation with Raney nickel. chemicalbook.comgoogle.com

Another patented method starts from 4-fluoroaniline (B128567) and proceeds through a multi-step sequence involving acylation, nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group to afford 2-bromo-5-fluoroaniline. google.com The final step to construct the diaryl ether linkage would then typically involve an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction. The Ullmann reaction, a classical copper-catalyzed method, has been improved with the use of more convenient copper sources like CuPF6 and the use of ligands to allow for milder reaction conditions. cmu.edu

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 2-(4-Bromophenoxy)-5-fluoroaniline, the key nuclei for investigation are ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Investigations

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings and the amine (-NH₂) protons.

The protons on the fluoroaniline (B8554772) ring and the bromophenoxy ring will appear in the aromatic region (typically 6.0-8.0 ppm). Their precise chemical shifts and splitting patterns are influenced by the electronic effects of the substituents (-F, -NH₂, -O-, -Br). The fluorine atom and the ether linkage will cause complex splitting of the adjacent proton signals. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on data for analogous compounds like 4-fluoroaniline (B128567) and various substituted aromatic ethers, the expected proton NMR data can be summarized as follows. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Amine (-NH₂) | ~3.5 - 4.5 | broad singlet | Chemical shift is variable. |

| Aromatic (Fluoroaniline ring) | ~6.5 - 7.0 | multiplet | Complex splitting due to F and O substituents. |

| Aromatic (Bromophenoxy ring) | ~6.8 - 7.5 | multiplet | Splitting follows an AA'BB' pattern due to para-substitution. |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, a total of 12 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 12 unique carbon atoms in the two aromatic rings.

The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bonded to the electronegative fluorine atom (C-F) will show a characteristic large coupling constant (¹JC-F). The carbons attached to the nitrogen (C-N), oxygen (C-O), and bromine (C-Br) will also have distinct chemical shifts. Data from related aniline (B41778) and diphenyl ether structures help in predicting these values. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C-F | ~155 - 160 (d, ¹JC-F ≈ 240 Hz) | Large C-F coupling constant is characteristic. |

| C-NH₂ | ~140 - 145 | |

| C-O (Fluoroaniline ring) | ~145 - 150 | |

| C-O (Bromophenoxy ring) | ~150 - 155 | |

| C-Br | ~115 - 120 | |

| Other Aromatic Carbons | ~110 - 135 | Chemical shifts depend on substitution pattern. |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. nih.gov Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For fluoroanilines, the chemical shift is sensitive to factors like solvent and pH. nih.govspectrabase.comspectrabase.com The signal may appear as a multiplet due to coupling with nearby protons.

Application of Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. beilstein-journals.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the connectivity of the protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is particularly powerful for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary (non-protonated) carbon atoms. For instance, correlations between protons on one ring and carbons on the other via the oxygen atom would confirm the diaryl ether structure.

Theoretical NMR Chemical Shift Prediction via GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a robust computational approach used to predict NMR shielding tensors, from which chemical shifts can be calculated. rsc.orgnih.govgaussian.com This method, often employed with Density Functional Theory (DFT), provides theoretical spectra that can be compared with experimental data to aid in structure verification and assignment. nih.gov

For this compound, a GIAO calculation would involve optimizing the molecule's 3D geometry and then computing the ¹H, ¹³C, and ¹⁹F shielding constants. These theoretical values, when scaled appropriately against a reference standard like tetramethylsilane (B1202638) (TMS), can provide a highly accurate prediction of the experimental NMR spectrum. This is particularly useful for resolving ambiguities in the assignment of complex spectra. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

The FTIR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups.

N-H Vibrations: The aniline group would show N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine. N-H bending vibrations would be observed around 1600 cm⁻¹.

C-O-C (Ether) Vibrations: The diaryl ether linkage is characterized by strong C-O-C asymmetric stretching bands around 1200-1250 cm⁻¹ and symmetric stretching near 1020-1075 cm⁻¹.

Aromatic Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

C-F and C-Br Vibrations: The C-F stretching vibration gives a strong band in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is found at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend | ~1600 |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1250 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Fluoro-group | C-F Stretch | 1100 - 1300 |

| Bromo-group | C-Br Stretch | 500 - 650 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. For a compound like this compound, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretches of the amine group, C-N stretching, C-O-C stretching of the ether linkage, C-F stretching, and C-Br stretching, as well as various aromatic C-H and C=C stretching and bending vibrations. A detailed analysis would involve assigning each observed absorption band to a specific molecular vibration.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the FT-Raman spectrum would be valuable for identifying vibrations of the aromatic rings and the C-Br bond, which often produce strong Raman signals. Comparing the FT-IR and FT-Raman spectra helps in a more complete assignment of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other.

Detailed Vibrational Mode Assignment using Potential Energy Distribution (PED) Analysis

A precise assignment of the vibrational modes observed in FT-IR and FT-Raman spectra is achieved through a Potential Energy Distribution (PED) analysis. This computational method calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. For this compound, a PED analysis would quantitatively determine the nature of each vibrational band, for instance, confirming the percentage contributions of C-C stretching, C-H in-plane bending, and other motions to a specific peak. This level of detail is crucial for a definitive understanding of the molecule's vibrational properties. Such an analysis for a related compound, p-bromophenoxyacetic acid, has been reported, showcasing the methodology. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* transitions within the aromatic rings. The positions and intensities of these bands are influenced by the substituents (the bromo, fluoro, and amino groups) and the ether linkage, which act as auxochromes and can shift the absorption maxima. The solvent used for the analysis can also influence the spectrum.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry would provide a very accurate molecular weight, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural information, as the molecule breaks apart in a predictable manner, revealing details about its constituent parts.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a compound and for identifying it within a mixture. For the synthesis of this compound, LC-MS would be an essential tool to confirm the successful formation of the product and to identify any byproducts.

Crystallographic and Supramolecular Analysis of this compound: A Review of Publicly Available Data

Despite a thorough search of scientific databases and chemical repositories, detailed crystallographic and supramolecular structural data for the compound this compound, derived from single-crystal X-ray diffraction analysis, is not publicly available at this time. Therefore, a comprehensive analysis as outlined cannot be provided.

Scientific investigation into the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is foundational to understanding a compound's physical and chemical properties. This is typically achieved through techniques like single-crystal X-ray diffraction. Such studies yield critical information, including the molecule's conformation, the crystal system and space group it belongs to, and the specific dimensions of its unit cell.

Furthermore, an examination of the crystal packing reveals the intricate network of non-covalent interactions that govern the supramolecular architecture. These interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining a substance's melting point, solubility, and even its biological activity.

While information on related compounds can sometimes offer insights, direct extrapolation of crystallographic data from one molecule to another, even with similar functional groups, is not scientifically rigorous. The subtle interplay of atomic substitutions and their electronic effects can lead to significant differences in crystal packing and intermolecular interactions.

For a complete and accurate elucidation of the crystallographic and supramolecular features of this compound, a dedicated single-crystal X-ray diffraction study would be required.

Crystallographic and Supramolecular Structural Elucidation

Hirshfeld Surface Analysis and Fingerprint Plots for Contact Enrichment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points in the fingerprint plot are characteristic of specific types of intermolecular contacts. For instance, sharp spikes often correspond to hydrogen bonds, while more diffuse regions can indicate van der Waals forces and other weaker interactions.

The analysis of these plots allows for the deconvolution of the full fingerprint into contributions from different atom···atom contacts, providing a percentage contribution for each type of interaction. This quantitative data is crucial for understanding the hierarchy of interactions that stabilize the crystal structure.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Halogenated Compounds

| Compound | Interaction Type | Contribution (%) |

| 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyran-1,3-dione | H···H | 41.1 |

| Br···H/H···Br | 24.5 | |

| O···H/H···O | 16.9 | |

| 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate | H···H | 37.9 |

| C···H/H···C | 18.4 | |

| Br···H/H···Br | 13.3 | |

| N···H/H···N | 11.5 | |

| O···H/H···O | 10.0 |

This table presents data from related halogenated compounds to illustrate the types of information obtained from Hirshfeld surface analysis. The specific values for 2-(4-Bromophenoxy)-5-fluoroaniline would require dedicated crystallographic analysis.

Polymorphism and Crystallographic Disorder Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability. N-benzylideneaniline compounds, which share structural similarities with the title compound, are known to exhibit both polymorphism and disorder. nih.gov For instance, N-(4-chlorobenzylidene)-4-chloroaniline exists in dimorphic forms, while N-(4-methylbenzylidene)-4-methylaniline is trimorphic. nih.gov

The study of polymorphism in 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride revealed two conformational polymorphs. nih.govresearchgate.net In one form, the N-H groups of the cation are in a trans conformation, while in the other, they adopt a cis arrangement. nih.gov This seemingly subtle difference in molecular conformation leads to distinct packing and hydrogen-bonding arrangements in the solid state. nih.gov

Crystallographic disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice, is also a possibility for flexible molecules like this compound. In the orthorhombic polymorph of N-(4-bromobenzylidene)-4-bromoaniline, the molecule is disordered about a crystallographic inversion center. nih.gov Such disorder can impact the interpretation of crystallographic data and reflects the energetic landscape of molecular conformations and packing. Computational studies can complement experimental findings by assessing the relative stabilities of different polymorphs and disordered structures. For example, in the case of two polymorphic DMSO solvates of a biologically active thiadiazole derivative, the monoclinic polymorph was calculated to be more stable than the triclinic one, with dispersion interactions being dominant. researchgate.net

Crystal Engineering Principles Applied to Halogenated Anilines

Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. youtube.com In the context of halogenated anilines, the presence of halogen atoms (bromine and fluorine) and the amino group provides specific functionalities for directing supramolecular assembly.

Halogen bonds, where a halogen atom acts as an electrophilic species interacting with a nucleophile, are a key tool in crystal engineering. youtube.com The strength and directionality of these interactions can be tuned by varying the halogen atom and the electronic nature of the molecule. furman.edugeorgiasouthern.edu For instance, N···I and N···Br interactions have been systematically studied in co-crystals of nitrogen heterocycles with organic halides. furman.edu

In addition to halogen bonds, hydrogen bonds involving the amino group (N-H···O, N-H···N) and weaker interactions such as C-H···π and π···π stacking play a crucial role in the crystal packing of anilines and related aromatic compounds. nih.govnih.gov The interplay of these various interactions determines the final crystal structure. Computational models that calculate the stabilization energies of different supramolecular arrangements can help to understand the crystallization mechanism at a molecular level. acs.org These models suggest that the strongest intermolecular interactions in the first coordination sphere guide the initial growth of the supramolecular structure. acs.org

The presence of both a bromine and a fluorine atom in this compound offers interesting possibilities for competitive or cooperative intermolecular interactions. The principles of crystal engineering can be applied to predict and potentially control the supramolecular architecture of this compound, for example, through co-crystallization with other molecules that can form specific and robust interactions with the functional groups present.

Advanced Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular properties of complex organic compounds. By focusing on the electron density, DFT calculations offer a detailed understanding of the electronic structure and reactivity of 2-(4-Bromophenoxy)-5-fluoroaniline.

Optimized Geometrical Structures and Conformational Analysis

Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the optimized geometrical structure of this compound. These studies reveal the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements of the molecule that can exist due to rotation around single bonds. This analysis helps identify the lowest energy conformer, which is the most populated and thus the most representative structure under normal conditions. The stability of different conformers is often evaluated by comparing their relative energies, with lower energy values indicating greater stability. researchgate.net

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. numberanalytics.commalayajournal.org For this compound, the analysis of its frontier orbitals provides insights into its susceptibility to electrophilic and nucleophilic attack. chemrxiv.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. numberanalytics.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface. Different colors on the MEP map represent different potential values. Typically, red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the MEP map helps to identify the electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-deficient (e.g., around the hydrogen atoms) parts of the molecule, thereby predicting its interaction with other chemical species. researchgate.netmalayajournal.orgchemrxiv.org

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor, ELF, LOL)

To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from conceptual DFT are utilized. chemrxiv.org Global descriptors, such as chemical potential, hardness, and electrophilicity, describe the reactivity of the molecule as a whole. chemrxiv.org Local descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. chemrxiv.org

Fukui Functions (f(r)) : These functions are crucial for identifying which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. hackernoon.comscm.com The Fukui function for nucleophilic attack (f+(r)) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-(r)) shows its tendency to donate an electron. hackernoon.com However, in some cases, particularly with electron-withdrawing groups like nitro groups, Fukui functions can yield negative values, which require careful interpretation. mdpi.com

Dual Descriptor (Δf(r)) : The dual descriptor is considered a more precise local reactivity descriptor than the Fukui function. researchgate.net It can unambiguously distinguish between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites within a molecule. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These descriptors provide a visual representation of electron localization in a molecule. They are useful for identifying bonding and non-bonding electron pairs and understanding the nature of chemical bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. youtube.comcnr.itresearchgate.net It is used to calculate the energies of electronic transitions from the ground state to various excited states. youtube.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, by identifying the molecular orbitals involved in each excitation. youtube.comresearchgate.net However, it is known that standard TD-DFT can have limitations, particularly in predicting charge-transfer transitions, which are often calculated at energies that are too low. youtube.com Despite this, TD-DFT remains a valuable tool for interpreting experimental spectra and understanding the photophysical properties of the molecule. youtube.comscispace.com

Noncovalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

Noncovalent interactions (NCIs) are crucial in understanding the three-dimensional structure, stability, and intermolecular recognition of molecules. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

An NCI analysis of this compound would involve calculating the electron density (ρ) and its reduced gradient (s) throughout the molecular space. By plotting the reduced density gradient versus the electron density, different types of noncovalent interactions can be identified and visualized.

Theoretical Application to this compound:

A computational study would likely reveal several key noncovalent interactions within the molecule and between molecules:

Intramolecular Interactions: The presence of the ether linkage, the amino group, and the fluorine and bromine substituents would likely lead to intramolecular hydrogen bonds and steric interactions that influence the molecule's preferred conformation. For instance, an interaction between the hydrogen of the amino group and the ether oxygen could be possible.

Intermolecular Interactions: In a condensed phase or crystal structure, NCI analysis would highlight the interactions governing the packing of the molecules. These could include π-π stacking between the phenyl rings, hydrogen bonding involving the amino group, and halogen bonds involving the bromine atom.

The results of an RDG analysis are typically presented as a 3D plot where different types of interactions are color-coded. For example, strong attractive interactions like hydrogen bonds are often shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red.

Hypothetical Data Table for NCI Analysis:

Since no specific literature is available, the following table illustrates how results from an NCI analysis for this compound could be presented. The values are hypothetical.

| Interaction Type | Atom 1 | Atom 2 | Sign(λ₂)ρ (a.u.) | Description |

| Hydrogen Bond | H (of NH₂) | O (ether) | -0.025 | Potential intramolecular hydrogen bond stabilizing the conformation. |

| van der Waals | C (phenyl 1) | C (phenyl 2) | -0.010 | Indicates π-π stacking between adjacent molecules. |

| Halogen Bond | Br | N (of NH₂) | -0.015 | Potential intermolecular interaction influencing crystal packing. |

| Steric Repulsion | H (phenyl) | H (phenyl) | +0.005 | Minor steric hindrance between nearby hydrogen atoms. |

Prediction of Nonlinear Optical (NLO) Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule, providing a way to screen potential candidates before their synthesis. The key NLO properties are the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

A computational study on this compound would involve using quantum chemical calculations, such as Density Functional Theory (DFT), to determine these properties. The presence of electron-donating (amino) and electron-withdrawing (halogen) groups suggests that this molecule could exhibit interesting NLO behavior.

Theoretical NLO Property Predictions:

Polarizability (α): This property describes how easily the electron cloud of the molecule can be distorted by an external electric field. Aromatic systems like this compound generally have high polarizability.

First Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. A large β value is a key indicator of a potentially useful NLO material. The charge transfer between the electron-rich amino group and the electron-withdrawing parts of the molecule could lead to a significant first hyperpolarizability.

Hypothetical Data Table for NLO Properties:

The following table provides an example of how the calculated NLO properties for this compound might be reported in a research paper. These values are for illustrative purposes only.

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | µx | -1.5 |

| µy | 0.8 | |

| µz | -0.2 | |

| µ_total | 1.71 | |

| Polarizability (α) | αxx | 150.2 |

| αyy | 125.7 | |

| αzz | 80.5 | |

| α_iso | 118.8 | |

| First Hyperpolarizability (β) | βx | 250.6 |

| βy | -120.3 | |

| βz | 50.1 | |

| β_total | 282.5 x 10⁻³⁰ esu |

It is important to note that the actual values would depend on the level of theory and basis set used in the computational calculations.

Mechanistic Organic Chemistry and Reaction Pathway Investigations

Exploration of Reaction Mechanisms for Functional Group Interconversions

Functional group interconversions (FGI) are fundamental transformations in organic synthesis where one functional group is converted into another. solubilityofthings.comimperial.ac.ukyoutube.com These reactions can proceed through a variety of mechanisms, including nucleophilic substitution, oxidation, and reduction. solubilityofthings.comub.edu

The primary amino group (-NH2) of the aniline (B41778) moiety can undergo several interconversions. For instance, it can be diazotized using nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions. The amino group can also be acylated to form amides or oxidized to produce nitro compounds or azo benzenes, depending on the oxidizing agent and reaction conditions. orientjchem.org

The bromo substituent on the phenoxy ring is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) or, more commonly, through metal-catalyzed cross-coupling reactions. The bromine atom serves as a good leaving group in these transformations. fiveable.me

Reduction reactions can also be employed to alter the molecule's functionality. For example, while the aniline ring is already in a reduced state, catalytic hydrogenation under harsh conditions could potentially reduce the aromatic rings, though this is generally a difficult transformation. More relevant is the reduction of functional groups that might be introduced, such as a nitro group (formed from oxidation of the amine) being reduced back to an amine using reagents like Sn/HCl or catalytic hydrogenation. fiveable.me The Wolff-Kishner reduction is another powerful method for converting carbonyl groups, which could be introduced elsewhere in a more complex derivative, into methylene (B1212753) groups. wikipedia.org

Below is a table summarizing potential interconversions for the functional groups present in 2-(4-Bromophenoxy)-5-fluoroaniline.

| Functional Group | Reagent/Reaction Type | Product Functional Group | Mechanism Type |

| Primary Amine (-NH₂) | NaNO₂, HCl (Diazotization) followed by CuX | Halogen (-X) | Diazotization/Substitution |

| Primary Amine (-NH₂) | Acyl Chloride/Anhydride | Amide (-NHCOR) | Nucleophilic Acyl Substitution |

| Primary Amine (-NH₂) | Oxidizing Agent (e.g., TBABC) | Azo Compound (-N=N-) | Oxidation |

| Bromoarene (-Br) | Organoboron reagent, Pd catalyst | Aryl/Alkyl (-R) | Cross-Coupling (e.g., Suzuki) |

| Bromoarene (-Br) | Amine, Pd catalyst | Amine (-NR₂) | Cross-Coupling (e.g., Buchwald-Hartwig) |

| Bromoarene (-Br) | Alkyne, Pd/Cu catalyst | Alkyne (-C≡CR) | Cross-Coupling (e.g., Sonogashira) |

Radical Trapping Experiments in Related Aromatic Systems

Radical reactions offer unique pathways for bond formation and functionalization. In aromatic systems, radical intermediates can be generated through various methods, including photoredox catalysis or the use of radical initiators. To confirm the presence of short-lived radical intermediates and elucidate reaction mechanisms, chemists employ radical trapping experiments. whiterose.ac.ukwhiterose.ac.uk

In these experiments, a "radical trap," a molecule that readily reacts with radical species to form a stable, detectable product, is added to the reaction mixture. Common radical traps include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives. nih.gov For instance, the formation of an aryl radical on a molecule like this compound could be investigated. If a radical is formed at the carbon bearing the bromine atom, it can be intercepted by a trapping agent. The resulting adduct can then be characterized, providing strong evidence for a radical-mediated pathway. researchgate.net

While specific radical trapping studies on this compound are not prominently documented, research on related diaryl ether and aniline systems provides valuable insights. For example, studies on the synthesis of aryl ethers have sometimes revealed radical chain processes. kau.edu.sa The detection of aryl or other carbon-centered radicals in similar reaction environments using techniques like electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin traps further supports the possibility of such mechanisms. nih.govresearchgate.net The design of novel radical traps that react via homolytic substitution (SH2′) has enhanced the ability to detect a wide array of radical intermediates with high sensitivity and fewer artifacts compared to conventional methods. nih.gov

Catalytic Transformations Involving this compound as a Substrate or Ligand Component

The structure of this compound makes it a suitable candidate for various catalytic transformations, most notably as a substrate in cross-coupling reactions. The carbon-bromine bond is a prime site for such reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. rwth-aachen.deyoutube.com The bromo-substituted phenoxy ring in this compound makes it an excellent substrate for these transformations. nih.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, effectively replacing the bromine atom with an aryl, vinyl, or alkyl group.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper co-catalysts to install an alkynyl group. nih.gov

Buchwald-Hartwig Amination: Coupling with an amine to form a new C-N bond, which could be used to build more complex aniline or arylamine structures.

Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce a substituted vinyl group.

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (in Suzuki and related couplings) or migratory insertion (in Heck coupling), and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity. acs.org

The table below illustrates the versatility of this compound as a substrate in various palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |

| Suzuki | Ar'-B(OH)₂ | C-C (Aryl-Aryl') | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |

| Heck | H₂C=CHR' | C-C (Aryl-Vinyl) | Pd(OAc)₂, PPh₃, Base |

Kinetic and Thermodynamic Considerations in Aniline Reactivity

The reactivity of the aniline functional group in this compound is significantly influenced by the electronic properties of its substituents: the electron-withdrawing fluorine atom and the phenoxy group, which itself is substituted with an electron-withdrawing bromine atom. Kinetic and thermodynamic studies on substituted anilines provide a framework for understanding these effects. orientjchem.orgkau.edu.saresearchgate.net

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the rate and equilibrium constants of reactions involving benzene (B151609) derivatives. wikipedia.org The equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

Electron-withdrawing groups (like fluorine and the bromophenoxy group) have positive σ values. They decrease the electron density on the aniline ring and the nitrogen atom, making the amine less nucleophilic and less basic. afit.edu

The reaction constant (ρ) provides insight into the reaction mechanism. A negative ρ value indicates that the reaction is favored by electron-donating groups (i.e., positive charge is developing in the transition state), while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction (negative charge is building up). orientjchem.orgwikipedia.org

Kinetic studies on the oxidation of meta-substituted anilines have shown a negative ρ value, suggesting the formation of a positively charged intermediate in the rate-determining step. orientjchem.org Conversely, studies on nucleophilic substitution reactions on activated aromatic rings with anilines as nucleophiles show that electron-donating substituents on the aniline increase the reaction rate. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation also provide crucial information. researchgate.net For instance, a negative entropy of activation (ΔS#) often supports the formation of an ordered activated complex in the slow step of a reaction. orientjchem.org The binding affinity of substituted anilines in catalytic processes can also be correlated with Hammett parameters, with electron-poor anilines generally showing lower binding affinity. nih.gov

The table below summarizes the expected electronic effects on the aniline moiety of the title compound.

| Substituent | Position | Expected Electronic Effect | Impact on Aniline Reactivity |

| -F | meta | Inductive Electron-Withdrawing (-I) | Decreased basicity and nucleophilicity |

| -OAr | para | Mesomeric Electron-Donating (+M), Inductive Electron-Withdrawing (-I) | Overall effect is complex; the 4-bromo substituent on the phenoxy ring enhances its electron-withdrawing nature. |

Derivatives and Applications As Chemical Scaffolds

Synthesis of Novel Compounds Incorporating the 2-(4-Bromophenoxy)-5-fluoroaniline Moiety

The this compound moiety is a versatile building block for synthesizing novel and complex organic molecules. The reactivity of the aniline (B41778) group and the bromo-substituted aromatic ring allows for a range of chemical transformations. These reactions are instrumental in creating derivatives with tailored properties for further investigation.

Key reaction types that this compound can undergo include:

Substitution Reactions: The bromine atom on the phenoxy ring is a good leaving group and can be replaced by various nucleophiles. This allows for the introduction of different functional groups, such as amines, thiols, or alkoxides, thereby modifying the electronic and steric properties of the molecule.

Coupling Reactions: The carbon-bromine bond is amenable to participation in various palladium-catalyzed cross-coupling reactions. Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of biaryl or aryl-alkyne derivatives. These reactions are fundamental for constructing larger, more complex molecular frameworks.

Reactions of the Aniline Moiety: The primary amine group can be acylated, alkylated, or used as a nucleophile in condensation reactions. It can also be oxidized to form nitroso or nitro derivatives or participate in the formation of heterocyclic rings. For instance, a novel series of substituted anilinoquinolines were developed as potent c-fms inhibitors, where modifications to the aniline functionality were key to manipulating potency. nih.gov

The strategic application of these reactions enables chemists to systematically modify the core scaffold, generating libraries of novel compounds for screening in various applications.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Potential Products |

|---|---|---|

| Nucleophilic Aromatic Substitution | NaH or KOtBu in DMF/DMSO with a nucleophile (e.g., R-NH2, R-SH) | Substituted anilines with new functional groups replacing bromine. |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), boronic acid (Ar-B(OH)2) | Biaryl compounds where the bromine is replaced by an aryl group. |

| Heck Coupling | Pd catalyst, base, alkene | Aryl-alkene derivatives formed at the bromine position. |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | N-aryl compounds formed by coupling an amine at the bromine site. nih.gov |

| N-Acylation | Acyl chloride or anhydride, base | N-acylated aniline derivatives. |

Design and Synthesis of Fused Heterocyclic Systems Utilizing Related Aniline Derivatives

Aniline and its derivatives are fundamental precursors in the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. acs.orgbeilstein-journals.org The development of efficient synthetic methods, such as transition-metal-catalyzed reactions, has significantly advanced the ability to construct these complex architectures.

Common strategies for synthesizing fused heterocycles from aniline derivatives include:

Palladium-Catalyzed Cyclization: The palladium-catalyzed condensation of aniline derivatives with compounds like 2-bromostyrene (B128962) can yield diphenylamine (B1679370) intermediates. These intermediates can be selectively cyclized to form various five-, six-, or seven-membered heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines, with the specific product often controlled by the choice of ligand. acs.org

Copper-Catalyzed Ullmann C-N Coupling: This method provides a direct pathway for the amination of bromo polycyclic heteroatoms, facilitating the synthesis of benzo-fused five-membered heterocycles which are key components in pharmaceuticals and photoactive compounds. acs.org

Diels-Alder Reactions: This powerful cycloaddition reaction has been used extensively to synthesize fused imidazole-pyrazole derivatives and other complex heterocyclic systems from appropriately substituted anilines and dienes. researchgate.netairo.co.in

The incorporation of fluorine into these heterocyclic systems is of particular interest. Fluorinated heterocycles often exhibit enhanced metabolic stability, lipophilicity, and binding affinity to target proteins, making them highly valuable in drug discovery. nih.govnih.govresearchgate.net For example, fluorinated indole (B1671886) derivatives have shown significant antiviral and anticancer activities. nih.govnih.gov The this compound scaffold is thus a promising starting point for creating novel, fluorinated fused heterocycles with potentially enhanced biological properties.

Table 2: Examples of Fused Heterocyclic Systems Synthesized from Aniline Derivatives

| Heterocyclic System | Synthetic Method | Precursors |

|---|---|---|

| Carbazoles, Indoles | Pd-Ligand Controlled Cyclization | 2-chloroaniline derivatives, 2-bromostyrene acs.org |

| Dibenzothiophenes | Copper-Catalyzed Ullmann Coupling | Bromo polycyclic heteroatoms, amines acs.org |

| Thiazolo[5,4-f]quinazolines | Multi-step condensation/cyclization | Substituted anilines |

| Pyrazole-fused Isoxazolidinones | Cyclization Reaction | Not specified airo.co.in |

| Pyrrolo[3,2-c]quinolinones | Ring-Closing Metathesis | Not specified airo.co.in |

Rational Design of Ligands

The concept of a "chemical scaffold" is central to rational drug design, where a core molecular structure is systematically decorated with different functional groups to optimize its interaction with a biological target. The this compound structure, with its distinct regions (the aniline ring, the phenoxy ring, and the ether linkage), provides an excellent scaffold for designing new ligands.

Rational ligand design involves:

Identifying a Pharmacophore: Determining the essential structural features required for biological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues by modifying the scaffold and correlating the structural changes with changes in biological potency. This helps to identify which parts of the molecule are critical for its function.

Computational Modeling: Using in silico tools like molecular docking to predict how a designed molecule might bind to a target protein, guiding the synthetic efforts towards more promising candidates.

For example, in the design of novel anticancer agents, a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed. SAR studies on this scaffold revealed that electron-donating groups on one ring and specific substitutions on another significantly enhanced antiproliferative activity. nih.gov Similarly, the design of new quinoline (B57606) hybrids as multi-target agents against cancer and microbial infections was guided by combining known pharmacophoric features into a single molecular framework. researchgate.net The 2-amino-5-thiazolyl motif has also been identified as a novel scaffold for designing anti-inflammatory agents. nih.gov

By applying these principles, the this compound scaffold can be rationally modified. The aniline portion could interact with one part of a receptor's binding site, while the bromophenoxy group could be altered to explore another, allowing for the fine-tuning of a ligand's selectivity and potency.

Table 3: Strategies in Rational Ligand Design

| Strategy | Description | Example Application |

|---|---|---|

| Scaffold Hopping | Replacing a central core with a structurally different moiety while retaining key binding interactions. | Developing new kinase inhibitors with improved properties. |

| Bioisosteric Replacement | Exchanging a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | Replacing a carboxylic acid with a tetrazole to improve oral bioavailability. |

| Structure-Based Design | Using the 3D structure of a target protein to design molecules that fit perfectly into the active site. | Designing specific enzyme inhibitors. researchgate.net |

| Fragment-Based Design | Screening small molecular fragments and then growing or linking them to create a potent ligand. | Discovery of novel leads for challenging drug targets. |

Exploration in Materials Science (e.g., NLO materials)

The unique electronic properties of certain organic molecules make them attractive for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials can alter the properties of light that passes through them, an effect crucial for technologies like frequency doubling in lasers, optical switching, and data storage. jhuapl.edusamaterials.com

Organic molecules with potential NLO properties typically possess:

An electron-donating group.

An electron-withdrawing group.

A π-conjugated system connecting these two groups.

This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation by light, which is the origin of the nonlinear optical response. Aniline derivatives, such as the well-known 2-methyl-4-nitroaniline (B30703) (MNA), are a classic example of this molecular architecture, with the amino group acting as the donor and the nitro group as the acceptor. jhuapl.edu

The this compound scaffold contains an electron-donating amino group. While it lacks a strong, permanent electron-withdrawing group, the molecule's structure can be synthetically modified. For instance, a strong acceptor group (like a nitro or cyano group) could be introduced onto the aromatic rings through standard synthetic methods. The bromine atom also offers a handle for further functionalization to extend the conjugation or add other functional groups.

Furthermore, related halogenated aniline derivatives are already utilized in the development of organic semiconductors and light-emitting materials, highlighting the potential of this class of compounds in materials science beyond NLO applications. evitachem.com The exploration of this compound and its derivatives as precursors for NLO materials or other advanced organic materials remains a promising area for research.

Table 4: Key Features of Molecular NLO Materials

| Feature | Importance | Example |

|---|---|---|

| High Hyperpolarizability (β) | A measure of the molecule's intrinsic NLO response. | Donor-π-Acceptor systems. |

| Acentric Crystal Packing | Molecules must crystallize in a non-centrosymmetric space group for the bulk material to exhibit second-order NLO effects. | Urea, 2-methyl-4-nitroaniline (MNA). jhuapl.edu |

| Optical Transparency | The material must be transparent at the fundamental and second-harmonic wavelengths of interest. | Wide band-gap materials. |

| Thermal & Chemical Stability | The material must be stable under the conditions of its intended application (e.g., high-power laser irradiation). | Robust molecular structures. |

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

The scientific community has shown interest in 2-(4-Bromophenoxy)-5-fluoroaniline and its analogs primarily as building blocks in the synthesis of more complex molecules for various applications, particularly in medicinal chemistry and materials science. Research has highlighted its utility as an intermediate in the creation of specialized chemicals. The presence of the bromophenoxy and fluoro groups imparts unique electronic properties and lipophilicity to the molecule, making it a valuable scaffold in drug design.

The synthesis of related structures, such as 2-bromo-5-fluoroaniline (B94856), has been documented through methods like the reduction of a nitro group or a multi-step process starting from 4-fluoroaniline (B128567). google.comgoogle.com These synthetic routes provide a foundation for the potential large-scale production of this compound.

Studies on similar brominated and fluorinated anilines have explored their potential as anticancer agents and their interactions with biological targets like cytochrome P450 enzymes. smolecule.comnih.gov For instance, analogs have been investigated for their ability to inhibit cancer cell growth, with some showing promising activity against various cancer cell lines. nih.gov This suggests that this compound could serve as a precursor for novel therapeutic agents.

Identification of Knowledge Gaps in this compound Research

Despite its potential, there are significant knowledge gaps in the research specifically focused on this compound. A major deficiency is the lack of comprehensive studies on its own biological activities. While its role as a synthetic intermediate is acknowledged, its intrinsic pharmacological or material properties remain largely unexplored.

Furthermore, detailed spectroscopic and crystallographic data for this compound are not extensively documented. This information is crucial for a complete understanding of its molecular structure and for facilitating its use in computational modeling and drug design. The long-term stability and potential degradation pathways of the compound also represent an unexamined area of research.

Proposed Future Research Directions

To address the existing knowledge gaps, future research should focus on several key areas. A primary objective should be the comprehensive evaluation of the biological activity of this compound itself. This would involve screening the compound against a wide range of biological targets, including various enzymes and receptors, to uncover any potential therapeutic applications.